Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate
Overview
Description
Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate is a chemical compound with the molecular formula C9H16O4. It is known for its unique structure, which includes a tetrahydrofuran ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate typically involves the reaction of tetrahydrofuran with ethyl bromoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of biochemical pathways involving ester hydrolysis.
Industry: Used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate involves its interaction with specific molecular targets, leading to the formation of various products through hydrolysis and other reactions. The tetrahydrofuran ring plays a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate can be compared with similar compounds such as:
Tetrahydrofuran-2-carboxylic acid: Similar structure but different functional groups.
Ethyl 2-(tetrahydrofuran-2-yl)acetate: Similar ester functionality but different positioning of the tetrahydrofuran ring. Its uniqueness lies in the specific arrangement of the tetrahydrofuran ring and the ethyl ester group, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
ethyl 2-(oxolan-2-ylmethoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-12-9(10)7-11-6-8-4-3-5-13-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXSZCZFXWWBGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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